molecular formula C22H12Br5IN2O4 B11550380 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11550380
M. Wt: 894.8 g/mol
InChI Key: GAVRWTZRUUUWFZ-GESPGMLMSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by multiple bromine and iodine atoms

Preparation Methods

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes:

    Bromination: Introduction of bromine atoms into the phenyl rings.

    Acetylation: Addition of the acetyl group to form the acetyl hydrazine derivative.

    Iodination: Introduction of the iodine atom into the benzoate moiety.

    Condensation: Formation of the final compound through condensation reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine or iodine atoms, altering the compound’s structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that affect cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate can be compared with similar compounds such as:

    2,4-dibromophenol: A simpler brominated phenol with different reactivity and applications.

    2,4,6-tribromophenoxyacetic acid: A related compound with similar bromine substitution but different functional groups.

    2-iodobenzoic acid: A simpler iodine-containing compound used in various chemical reactions.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H12Br5IN2O4

Molecular Weight

894.8 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H12Br5IN2O4/c23-12-5-11(20(15(25)6-12)34-22(32)14-3-1-2-4-18(14)28)9-29-30-19(31)10-33-21-16(26)7-13(24)8-17(21)27/h1-9H,10H2,(H,30,31)/b29-9+

InChI Key

GAVRWTZRUUUWFZ-GESPGMLMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Origin of Product

United States

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